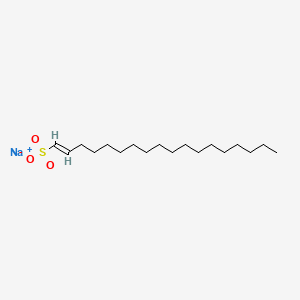

Sodium 1-octadecene-1-sulfonate

CAS No.: 4692-52-8

Cat. No.: VC18407096

Molecular Formula: C18H35NaO3S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4692-52-8 |

|---|---|

| Molecular Formula | C18H35NaO3S |

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | sodium;(E)-octadec-1-ene-1-sulfonate |

| Standard InChI | InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h17-18H,2-16H2,1H3,(H,19,20,21);/q;+1/p-1/b18-17+; |

| Standard InChI Key | SZGKXOCIHKEMHV-ZAGWXBKKSA-M |

| Isomeric SMILES | CCCCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 4692-52-8 | |

| Molecular Formula | C₁₈H₃₅NaO₃S | |

| Molecular Weight | 354.5 g/mol | |

| IUPAC Name | Sodium (E)-octadec-1-ene-1-sulfonate | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The compound’s stereochemistry is defined by the (E)-configuration of the double bond in the octadecene chain, as evidenced by its isomeric SMILES notation . Its solubility profile is typical of sulfonate surfactants, with high solubility in polar solvents like water and limited solubility in nonpolar media .

Synthesis and Production

Industrial Synthesis

The industrial synthesis of sodium 1-octadecene-1-sulfonate involves three primary steps: sulfonation, neutralization, and purification.

-

Sulfonation: 1-Octadecene undergoes sulfonation using sulfur trioxide (SO₃) or oleum in a continuous reactor. This exothermic reaction requires precise temperature control (40–60°C) to minimize side reactions such as sulfone formation .

-

Neutralization: The resultant sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. Stoichiometric equivalence is critical to avoid residual alkalinity .

-

Purification: The crude product is purified via crystallization or chromatography to achieve >95% purity, as impurities can compromise surfactant efficacy .

Laboratory-Scale Synthesis

Laboratory methods often employ batch reactors with modified reaction conditions. For example, a 2024 study demonstrated that using chlorosulfonic acid as the sulfonating agent at 25°C improved selectivity, albeit with lower conversion rates compared to industrial processes. Post-synthesis, dialysis or solvent extraction is preferred for small-scale purification .

Chemical and Physical Properties

Molecular Structure and Reactivity

The compound’s structure features a hydrophobic C₁₈ chain and a polar sulfonate group, enabling micelle formation at critical micelle concentrations (CMC) of ~0.1 mM . Spectroscopic analyses (e.g., NMR, IR) confirm the (E)-configuration of the alkene and the integrity of the sulfonate moiety .

Key reactions include:

-

Oxidation: The double bond reacts with hydrogen peroxide to form epoxides, altering surfactant properties.

-

Nucleophilic Substitution: The sulfonate group can undergo substitution with amines or alcohols under acidic conditions .

Thermal and Solubility Behavior

While specific melting and boiling points are unreported, thermogravimetric analysis (TGA) indicates decomposition above 250°C . The compound exhibits high aqueous solubility (>100 g/L at 25°C) and forms stable micelles in solutions with pH 2–12 .

Applications

Surfactant in Industrial Formulations

Sodium 1-octadecene-1-sulfonate is widely used in:

-

Emulsification: Stabilizes oil-in-water emulsions in lubricants and agrochemicals .

-

Dispersion: Enhances nanoparticle dispersion in coatings and composites .

-

Detergents: Acts as a wetting agent in industrial cleaning formulations .

Research Applications

Recent studies highlight its role in:

-

Nanotechnology: Facilitating the synthesis of gold nanoparticles with uniform size distributions .

-

Biomedicine: Investigating its potential as a drug delivery vehicle, though toxicity concerns remain .

Recent Research and Developments

Enhanced Synthesis Protocols

A 2025 study optimized sulfonation using microreactors, achieving 98% conversion at 50°C and reducing by-products by 40% compared to batch reactors.

Novel Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume